molecular formula C10H11BrO2 B3266785 2-(Bromo(phenyl)methyl)-1,3-dioxolane CAS No. 4360-62-7

2-(Bromo(phenyl)methyl)-1,3-dioxolane

Cat. No. B3266785
CAS RN: 4360-62-7
M. Wt: 243.10 g/mol
InChI Key: ANYIXZCZRQIADU-UHFFFAOYSA-N
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Description

2-(Bromo(phenyl)methyl)-1,3-dioxolane, also known as Brompheniramine, is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergies and other respiratory conditions. The chemical formula of Brompheniramine is C16H19BrN2O, and its molecular weight is 342.24 g/mol.

Mechanism of Action

2-(Bromo(phenyl)methyl)-1,3-dioxolaneine works by blocking the H1 histamine receptor. Histamine is a chemical that is released by the body in response to an allergen. It binds to the H1 receptor, causing the symptoms of allergies, such as itching, sneezing, and runny nose. 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine blocks the H1 receptor, preventing histamine from binding to it. This reduces the symptoms of allergies.
Biochemical and Physiological Effects:
2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which are cells that play a role in the immune response. It has also been found to reduce the activity of eosinophils, which are white blood cells that are involved in the allergic response. 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has also been found to have sedative effects, which can be beneficial in the treatment of allergies that cause sleep disturbances.

Advantages and Limitations for Lab Experiments

2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of research available on its properties and effects. However, there are also some limitations to its use in lab experiments. It has a short half-life, which means that its effects may not be long-lasting. It also has sedative effects, which can interfere with some types of experiments.

Future Directions

There are a number of future directions for research on 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine. One area of interest is its potential use in the treatment of other conditions, such as Parkinson's disease and multiple sclerosis. It has been found to have neuroprotective effects, which may be beneficial in these conditions. Another area of interest is its potential use in combination with other drugs, such as opioids, to reduce the risk of opioid-induced respiratory depression. Finally, there is also interest in developing new formulations of 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine that have longer half-lives and fewer sedative effects.

Scientific Research Applications

2-(Bromo(phenyl)methyl)-1,3-dioxolaneine has been extensively studied for its antihistamine properties. It has been found to be effective in the treatment of allergic rhinitis, urticaria, and other allergic conditions. 2-(Bromo(phenyl)methyl)-1,3-dioxolaneine works by blocking the action of histamine, which is a chemical produced by the body in response to an allergen. This reduces the symptoms of allergies, such as itching, sneezing, and runny nose.

properties

IUPAC Name

2-[bromo(phenyl)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYIXZCZRQIADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C(C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295127
Record name 2-(Bromophenylmethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4360-62-7
Record name 2-(Bromophenylmethyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4360-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromophenylmethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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